Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=NC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181302 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136633-61-9 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136633-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 2-cyano-3-arylprop-2-enoates
Substituent Impact:
- Electron-withdrawing groups (e.g., pyridine, cyano) enhance electrophilicity at the α,β-position, promoting nucleophilic attacks (e.g., amine additions for heterocycle formation) .
- Steric hindrance (e.g., dimethyloxane, tert-butyl esters) alters reaction pathways; bulky groups may limit cyclization efficiency but improve thermal stability .
Physicochemical and Thermodynamic Properties
Table 3: Thermodynamic and Solubility Data
Trends:
- Pyridin-4-yl derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO) due to the basic nitrogen .
- Methoxy and hydroxyl substituents reduce LogP (increased polarity) but lower melting points compared to sterically hindered tert-butyl esters .
- Thermodynamic stability correlates with substituent bulk; tert-butyl esters exhibit higher ΔH values due to improved crystal packing .
Biological Activity
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a cyano group and a pyridine ring, which contribute to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 218.22 g/mol. The presence of the cyano group allows for nucleophilic interactions, while the pyridine ring can engage in coordination with metal ions, enhancing its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The cyano group can participate in nucleophilic addition reactions, potentially inhibiting enzyme activity.
- Receptor Binding : The pyridine ring may facilitate binding to specific receptors, modulating biological pathways.
- Formation of Reactive Species : The electrophilic nature of the compound can lead to the formation of reactive intermediates that interact with cellular macromolecules.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : It has also shown efficacy against certain fungal strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies reveal that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : this compound reduces levels of pro-inflammatory cytokines.
- Inhibition of COX Enzymes : It exhibits selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of ethyl 2-cyano compounds showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The study reported IC50 values indicating significant potency against multiple cancer types .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy against clinical isolates, demonstrating that the compound effectively inhibited growth at low concentrations, suggesting its utility as a lead compound in drug development.
Q & A
Q. What are the standard synthetic methodologies for Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl cyanoacetate with pyridinyl aldehydes under basic conditions (e.g., Knoevenagel condensation). For example, analogous derivatives have been prepared by reacting lithium salts of ethyl cyanoacetate with substituted hydroximoyl fluorides, followed by crystallization in non-polar solvents . Reaction conditions often require controlled temperatures (e.g., reflux in ethanol) and catalytic bases like piperidine. Yield optimization may involve microwave-assisted synthesis or solvent-free conditions .
Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?
Methodological Answer: Post-synthesis characterization includes:
- Spectroscopy : IR to confirm cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups; ¹H/¹³C NMR to resolve pyridinyl protons (δ 7.5–8.5 ppm) and enoate double-bond geometry (Z/E) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-III ) provides bond lengths, angles, and packing motifs. For example, lattice constants (e.g., a = 7.574 Å, b = 11.337 Å, c = 30.424 Å in Pbca space group) and hydrogen-bonding networks are determined at low temperatures (110 K) .
Q. What are the typical chemical reactions involving this compound?
Methodological Answer: The α,β-unsaturated ester moiety enables reactions such as:
- Michael Additions : Nucleophilic attack at the β-carbon by amines or thiols.
- Cycloadditions : [4+2] Diels-Alder reactions with dienes to form pyran derivatives.
- Reductions : Selective hydrogenation of the double bond using Pd/C or NaBH₄ .
Reactivity is influenced by electron-withdrawing cyano and ester groups, which activate the α,β-unsaturated system toward nucleophiles .
Advanced Research Questions
Q. How can computational chemistry predict electronic properties and reaction pathways?
Methodological Answer: Density-functional theory (DFT) calculations (e.g., using B3LYP/6-311++G(d,p)) model:
- Electron Density Distribution : Localization of LUMO at the cyano and enoate groups, explaining nucleophilic attack sites.
- Reaction Barriers : Transition-state analysis for Knoevenagel condensation or Michael additions.
Software like Gaussian or ORCA integrates Colle-Salvetti correlation-energy functionals to refine correlation potentials . Comparative studies with Hartree-Fock methods resolve discrepancies in charge-transfer behavior .
Q. What thermodynamic analyses are critical for stability assessment in different phases?
Methodological Answer:
- Heat Capacity Measurement : Adiabatic calorimetry (e.g., TAU-10 calorimeter) determines Cₚ from 78–370 K. Polynomial fits to Cₚ data derive entropy (S°) and enthalpy (H°) values for condensed and gas phases .
- Phase Transitions : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds. For example, derivatives with 4-methoxyphenyl substituents show Tₘ ~120–150°C .
Q. How do hydrogen-bonding patterns influence crystal packing and solubility?
Methodological Answer: Graph set analysis (e.g., R₂²(8) motifs) categorizes H-bonding networks in crystals . For this compound:
Q. How are spectroscopic data contradictions resolved (e.g., Z/E isomerism)?
Methodological Answer:
- NMR NOE Experiments : Irradiation of vinyl protons distinguishes Z/E isomers (e.g., NOE between pyridinyl H and ester OCH₂ confirms cis geometry).
- X-ray vs. DFT Comparisons : Discrepancies in calculated vs. observed bond lengths (e.g., C=C: 1.34 Å experimental vs. 1.38 Å DFT) are adjusted via dispersion-corrected functionals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
